![molecular formula C11H15F3N2O4S2 B14152006 N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide CAS No. 88966-56-7](/img/structure/B14152006.png)
N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide is a sulfonamide compound characterized by the presence of both sulfonyl and trifluoromethanesulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide typically involves the reaction of N,N-diethyl-4-aminobenzenesulfonamide with trifluoromethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield sulfonic acids, while reduction reactions produce amines .
科学的研究の応用
N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
類似化合物との比較
Similar Compounds
Sulfamethazine: Another sulfonamide compound used as an antibacterial agent.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfanilamide: A simple sulfonamide used in various antibacterial formulations.
Uniqueness
N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties, such as increased stability and reactivity, compared to other sulfonamides .
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.
特性
CAS番号 |
88966-56-7 |
|---|---|
分子式 |
C11H15F3N2O4S2 |
分子量 |
360.4 g/mol |
IUPAC名 |
N,N-diethyl-4-(trifluoromethylsulfonylamino)benzenesulfonamide |
InChI |
InChI=1S/C11H15F3N2O4S2/c1-3-16(4-2)21(17,18)10-7-5-9(6-8-10)15-22(19,20)11(12,13)14/h5-8,15H,3-4H2,1-2H3 |
InChIキー |
XWXDTBDTKTXUEQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide](/img/structure/B14151926.png)
![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B14151933.png)
![5-[Hydroxy(diphenyl)methyl]furan-2-carbaldehyde](/img/structure/B14151934.png)
![3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione](/img/structure/B14151937.png)
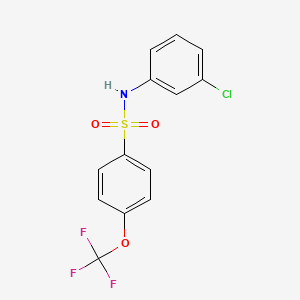
![2-[[6-amino-2-(N-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14151954.png)
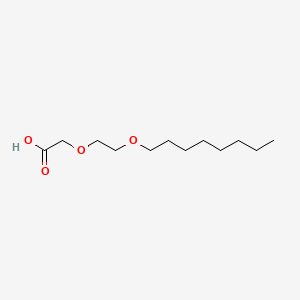
![(1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxybutanimidamide](/img/structure/B14151967.png)
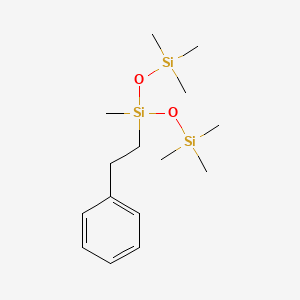
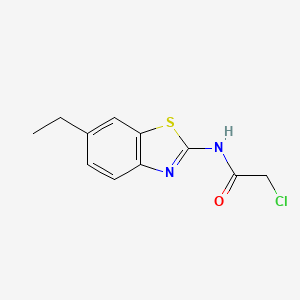
![2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide](/img/structure/B14151992.png)
![1,4-Diethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B14151995.png)
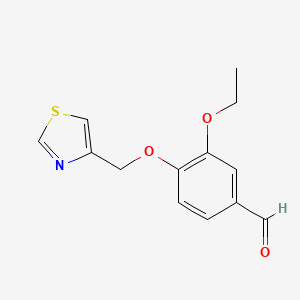
![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline](/img/structure/B14152013.png)
